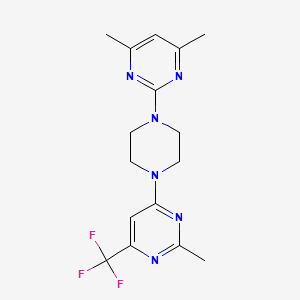

4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine

Description

4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine-linked 4,6-dimethylpyrimidine moiety and a trifluoromethyl group. Pyrimidine derivatives are widely studied for their biological activities, including roles in drug design and molecular recognition .

Properties

IUPAC Name |

4,6-dimethyl-2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N6/c1-10-8-11(2)21-15(20-10)25-6-4-24(5-7-25)14-9-13(16(17,18)19)22-12(3)23-14/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSKHODJVIWRLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

- Molecular Formula : C₁₃H₁₈F₃N₅

- Molecular Weight : 305.32 g/mol

- CAS Number : Not specified in the provided sources

The biological activity of this compound can be attributed to its structural components, particularly the piperazine and pyrimidine moieties. These structures are known for their roles in various biological interactions:

- Piperazine Moiety : Commonly associated with central nervous system (CNS) activity, piperazine derivatives have been shown to exhibit anxiolytic and antidepressant effects.

- Pyrimidine Ring : Pyrimidines are often implicated in nucleic acid metabolism and have demonstrated anti-cancer properties through inhibition of specific enzymes involved in DNA synthesis.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines:

- Case Study : A derivative with a similar structure demonstrated an IC50 value of 0.65 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .

Antimicrobial Properties

Research indicates that compounds featuring pyrimidine and piperazine can exhibit antimicrobial activities:

- Study Findings : Certain derivatives showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key observations include:

- Substituents on the Pyrimidine Ring : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's potency against target cells.

- Piperazine Substitution : Variations in the piperazine ring can lead to altered pharmacokinetic profiles and increased selectivity for specific receptors.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous pyrimidine derivatives:

Structural and Functional Insights:

- Substituent Effects: The target compound’s 4,6-dimethylpyrimidin-2-yl group offers a planar, aromatic system that may enhance π-π stacking interactions compared to non-aromatic substituents like tert-butyl or cyclopropyl .

- Trifluoromethyl Role : Present in all listed compounds, the CF₃ group contributes to electron-withdrawing effects and metabolic resistance, a common strategy in drug design .

- Heterocyclic Diversity: Replacement of pyrimidine with thienopyrimidine () or pyridazine () alters electronic properties and binding kinetics. For example, thienopyrimidines exhibit enhanced bioavailability in some kinase inhibitors .

- Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution reactions between substituted pyrimidines and piperazine derivatives, as seen in and .

Q & A

Basic: What computational and experimental strategies are recommended for optimizing the synthesis of this compound?

Answer:

The synthesis of complex heterocyclic compounds like this pyrimidine-piperazine derivative can be streamlined using integrated computational and experimental approaches. Quantum chemical calculations (e.g., density functional theory, DFT) enable reaction path searches to predict intermediates and transition states, while molecular dynamics (MD) simulations assess solvent effects and energy barriers . Experimental validation should follow, focusing on narrowing down optimal conditions (e.g., temperature, catalyst loading) through design of experiments (DoE). For example, ICReDD’s methodology emphasizes iterative feedback loops: computational predictions guide initial experiments, and experimental outcomes refine computational models to accelerate reaction development . A comparative table of reaction conditions (e.g., yields, byproducts) from iterative cycles can identify optimal pathways.

Basic: How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?

Answer:

The trifluoromethyl (-CF₃) group enhances lipophilicity, metabolic stability, and bioavailability by reducing oxidative metabolism and improving membrane permeability. This is critical in medicinal chemistry for drug candidates targeting central nervous system (CNS) or intracellular proteins. For instance, analogs with -CF₃ exhibit prolonged half-lives compared to non-fluorinated counterparts due to resistance to cytochrome P450-mediated degradation . Researchers should characterize logP (octanol-water partition coefficient) and metabolic stability using in vitro assays (e.g., microsomal stability tests) to quantify these effects.

Basic: What analytical techniques are essential for structural elucidation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and piperazine-pyrimidine connectivity. For example, the deshielded proton signals near δ 8.5–9.0 ppm typically indicate pyrimidine ring protons.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₇H₂₀F₃N₇) and detects isotopic patterns of fluorine/chlorine.

- X-ray Crystallography: Resolves stereochemical ambiguities in the piperazine ring or trifluoromethyl orientation.

- HPLC-PDA/ELSD: Quantifies purity (>95%) and detects trace impurities (e.g., unreacted intermediates) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

Answer:

SAR studies require systematic modification of key substituents (e.g., replacing -CF₃ with -Cl, varying methyl groups on the pyrimidine ring) to assess impact on target binding. For example:

Advanced: How to resolve contradictions between computational predictions and experimental data in reaction optimization?

Answer:

Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent dynamics or steric effects). To address this:

- Validate Computational Models: Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots).

- Refine Parameters: Incorporate explicit solvent molecules or entropy corrections in simulations.

- Iterative DoE: Use response surface methodology (RSM) to identify unaccounted variables (e.g., trace moisture, catalyst deactivation) .

Advanced: What mechanistic insights explain the biological activity of the piperazine-pyrimidine scaffold?

Answer:

The piperazine moiety enhances solubility and enables hydrogen bonding with target proteins (e.g., kinases, GPCRs), while the pyrimidine core acts as a hinge-binding motif in enzyme active sites. Molecular dynamics simulations reveal that the 4,6-dimethylpyrimidin-2-yl group stabilizes hydrophobic interactions, and the trifluoromethyl group minimizes off-target binding through steric hindrance. Researchers should perform mutagenesis studies (e.g., Ala-scanning) on putative binding residues to validate these interactions .

Basic: What are the challenges in scaling up synthesis from milligram to gram quantities?

Answer:

Scale-up introduces issues like exothermicity, byproduct accumulation, and purification inefficiencies. Strategies include:

- Flow Chemistry: Enhances heat dissipation and mixing for hazardous intermediates.

- Crystallization Optimization: Screen solvents (e.g., ethanol/water mixtures) to improve yield and purity.

- In-line Analytics: Use PAT (Process Analytical Technology) tools (e.g., FTIR, Raman) for real-time monitoring .

Advanced: How to assess the compound’s potential for polymorphism or hydrate formation?

Answer:

Polymorphism impacts solubility and bioavailability. Techniques include:

- DSC/TGA: Detect thermal events (e.g., melting points, dehydration).

- XRPD: Compare diffraction patterns of batches.

- Slurry Experiments: Suspend the compound in solvent mixtures to induce phase transitions.

For hydrates, dynamic vapor sorption (DVS) measures moisture uptake under controlled humidity .

Advanced: What in silico tools predict metabolic pathways and toxicity?

Answer:

- Metabolism Prediction: Software like Schrödinger’s BioLuminate or ADMET Predictor identifies likely Phase I/II metabolites (e.g., oxidative defluorination, glucuronidation).

- Toxicity Screening: Use Derek Nexus for structural alerts (e.g., mutagenicity via Ames test models) or mitochondrial toxicity .

Basic: How to validate the compound’s stability under varying pH and temperature conditions?

Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.